

# Molecular structure and formula of tributyltin acrylate

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## Compound of Interest

Compound Name: *Tributyltin acrylate*

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## An In-depth Technical Guide to **Tributyltin Acrylate**

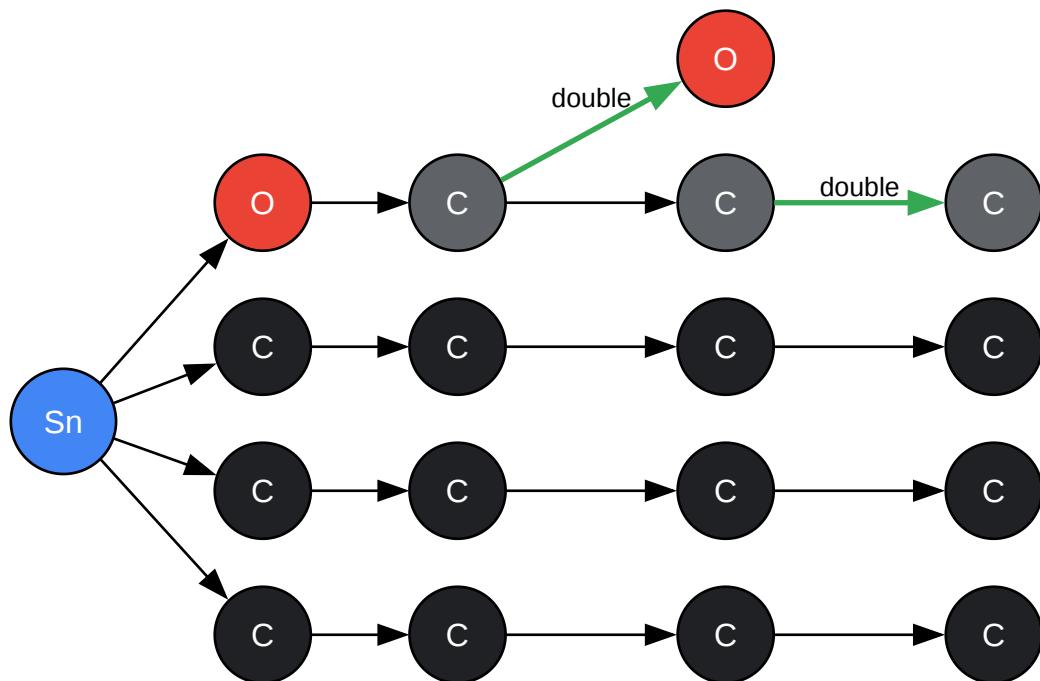
This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **tributyltin acrylate**. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this organotin compound.

## Molecular Identity and Structure

**Tributyltin acrylate** is an organotin compound featuring a tributylstannyl group ester-linked to an acrylate moiety. The tin atom is covalently bonded to three butyl chains and an oxygen atom of the acrylate group.

Chemical Formula:  $C_{15}H_{30}O_2Sn$  [1][2][3][4]

Molecular Structure Diagram: The structure consists of a central tin (Sn) atom bonded to three butyl ( $-C_4H_9$ ) groups and the oxygen of an acrylate group ( $-O-CO-CH=CH_2$ ).



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Caption: 2D representation of the **tributyltin acrylate** molecular structure.

## Physicochemical and Identification Data

The key properties and identifiers for **tributyltin acrylate** are summarized in the table below. This data is essential for material handling, characterization, and regulatory compliance.

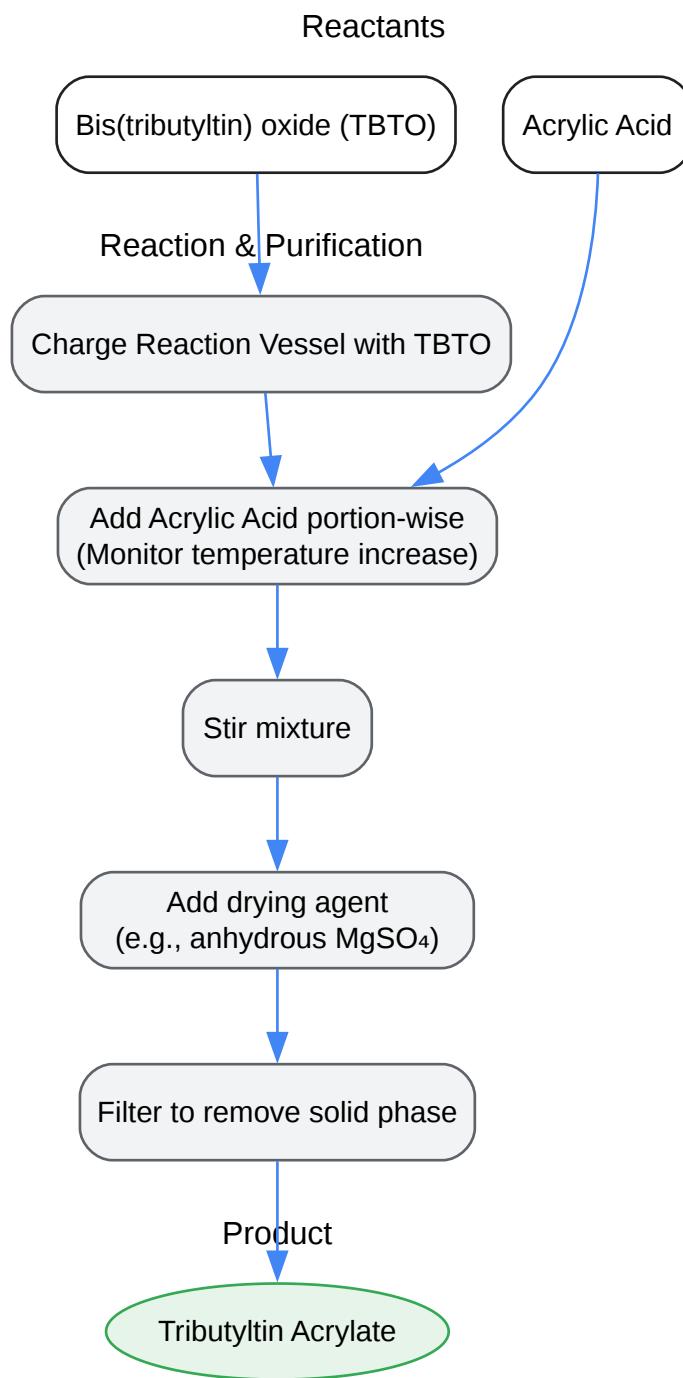
Property	Value	Reference
CAS Number	13331-52-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	361.11 g/mol	<a href="#">[3]</a>
Synonyms	(Acryloyloxy)tributylstannane, Tributylstannyl acrylate, TRIBUTYL TIN ACRYLATE	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to Off-White Solid	<a href="#">[3]</a>
Melting Point	69-70 °C	<a href="#">[3]</a>
Flash Point	76.0 °C	<a href="#">[3]</a>
Solubility	Chloroform (Sparingly), Methanol (Slightly)	<a href="#">[3]</a>
Stability	Light Sensitive	<a href="#">[3]</a>
Storage Temperature	Below 5 °C	<a href="#">[3]</a>

## Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for **tributyltin acrylate** was not found in the reviewed literature, a general synthesis method can be inferred from the preparation of the closely related compound, tributyltin methacrylate.[\[5\]](#) The synthesis typically involves the reaction of bis(tributyltin) oxide (TBTO) with acrylic acid.

General Reaction:  $(C_4H_9)_3Sn-O-Sn(C_4H_9)_3 + 2 CH_2=CHCOOH \rightarrow 2 (C_4H_9)_3SnOOCCH=CH_2 + H_2O$

Experimental Workflow: The following diagram illustrates a generalized workflow for this synthesis. The process involves the controlled addition of the acid to the tin precursor, followed by purification steps to isolate the final product.

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Caption: Generalized experimental workflow for the synthesis of **tributyltin acrylate**.

## Spectroscopic Characterization

Specific experimental spectra (NMR, IR) for **tributyltin acrylate** are not readily available in public databases.<sup>[6]</sup> However, the expected spectral features can be predicted based on its molecular structure:

- <sup>1</sup>H NMR: The spectrum would be characterized by complex multiplets in the 0.9-1.6 ppm range corresponding to the protons of the three butyl groups. The vinylic protons of the acrylate group would appear as distinct signals in the 5.8-6.5 ppm region.
- <sup>13</sup>C NMR: Signals for the butyl carbons would be expected between approximately 13 and 29 ppm. The carbonyl carbon of the ester would produce a signal in the 165-175 ppm range, while the vinylic carbons would appear around 128-132 ppm.
- FTIR (Infrared Spectroscopy): Key absorption bands would include a strong C=O stretching vibration for the ester carbonyl group (around 1720-1740 cm<sup>-1</sup>), C=C stretching from the acrylate group (around 1630-1640 cm<sup>-1</sup>), and strong C-H stretching bands from the butyl groups (below 3000 cm<sup>-1</sup>). The Sn-O bond would also have a characteristic absorption in the lower frequency region.

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## References

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